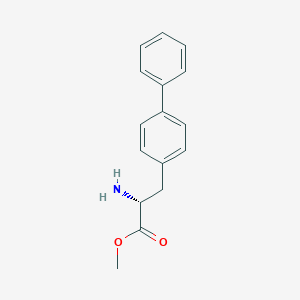

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABGKWGFGXZMDE-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Applications of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

The following technical guide details the physicochemical profile, synthesis, and applications of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a critical non-natural amino acid derivative used in high-affinity peptidomimetic drug design.

Executive Summary

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (also known as H-D-Bip-OMe ) is the methyl ester derivative of D-Biphenylalanine . It serves as a specialized hydrophobic building block in medicinal chemistry, particularly for targeting deep hydrophobic pockets (e.g., S1' subsites) in proteases such as Neutral Endopeptidase (NEP) and Thrombin. This guide provides a comprehensive analysis of its molecular properties, synthetic protocols, and handling requirements for research and development applications.

Part 1: Molecular Identity & Structural Analysis

Nomenclature & Identifiers

This compound is a derivative of phenylalanine where the phenyl ring is extended by a second phenyl group at the para position, significantly increasing the steric bulk and lipophilicity of the side chain.

| Parameter | Detail |

| IUPAC Name | Methyl (2R)-2-amino-3-([1,1'-biphenyl]-4-yl)propanoate |

| Common Name | D-Biphenylalanine methyl ester; H-D-Bip-OMe |

| Parent Acid CAS | 170080-13-4 (for H-D-Bip-OH) |

| Stereochemistry | (2R) / D-Configuration |

| Molecular Formula | C₁₆H₁₇NO₂ (Free Base) |

| SMILES | COC(=O)CC1=CC=C(C2=CC=CC=C2)C=C1 |

Structural Logic

The molecule consists of three distinct functional zones:

-

The Head Group (Methyl Ester): Protects the carboxyl terminus, preventing premature ionization and increasing cell permeability compared to the free acid.

-

The Chiral Core ((2R)-Alpha Carbon): The D-configuration imparts resistance to enzymatic degradation by endogenous L-specific proteases, enhancing metabolic stability.

-

The Tail (Biphenyl Moiety): A rigid, bulky hydrophobic group capable of strong

-

Part 2: Physicochemical Parameters[1][2]

The following data characterizes the hydrochloride salt form (H-D-Bip-OMe[1]·HCl), which is the standard stable solid form for storage and handling.

Physical Constants

| Property | Value (Calculated/Estimated) | Notes |

| Molecular Weight (Free Base) | 255.32 g/mol | C₁₆H₁₇NO₂ |

| Molecular Weight (HCl Salt) | 291.78 g/mol | Stoichiometry 1:1 |

| Physical State | White to Off-White Crystalline Powder | Hygroscopic |

| Melting Point | 175°C – 185°C (Decomposition) | Higher than Phe-OMe due to biphenyl stacking. |

| Predicted LogP | 3.8 ± 0.4 | Highly Lipophilic (Phe-OMe LogP ≈ 1.4) |

| Polar Surface Area (PSA) | 52.3 Ų | Favorable for membrane permeability. |

| pKa (Amine) | ~7.2 – 7.5 | Lower than aliphatic amines due to ester induction. |

Solubility Profile

Unlike natural amino acid esters, the biphenyl group drastically reduces water solubility.

-

Water: Sparingly soluble (< 1 mg/mL). Requires acidification or co-solvents.

-

DMSO: Soluble (> 50 mg/mL).[2] Recommended for stock solutions.[2]

-

Methanol/Ethanol: Soluble.

-

Dichloromethane (DCM): Soluble (Free base form).

Part 3: Synthetic Routes & Purity Analysis

Synthesis from D-Biphenylalanine

The most reliable synthesis utilizes thionyl chloride mediated esterification. This method generates the HCl salt directly, preventing racemization of the sensitive (2R) center.

Reaction Scheme:

Protocol:

-

Setup: Chill dry methanol (10 mL/g of substrate) to 0°C under nitrogen.

-

Activation: Dropwise add Thionyl Chloride (1.5 eq) to the methanol. Caution: Exothermic. Stir for 15 mins.

-

Addition: Add solid D-Biphenylalanine (1.0 eq) in one portion.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Concentrate in vacuo to a white solid. Triturate with cold diethyl ether to remove excess reagents.

-

Drying: Dry under high vacuum over

to remove trace HCl/SO

Analytical Workflow (Graphviz)

The following diagram outlines the critical quality control steps to ensure stereochemical integrity and chemical purity.

Caption: Quality Assurance workflow prioritizing enantiomeric excess (ee) verification due to racemization risks during esterification.

Part 4: Chemical Stability & Reactivity

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or enzymatic action (esterases).

-

Stability Window: Stable at pH 2–7.

-

Storage: Store at -20°C with desiccant. The HCl salt is stable for >2 years if kept dry.

Racemization Risk

While the D-configuration is robust, prolonged exposure to strong bases (e.g., Triethylamine) in protic solvents can lead to proton abstraction at the

-

Best Practice: Perform neutralizations (free-basing) in non-protic solvents (e.g., DCM) at low temperatures (0°C).

Part 5: Applications in Drug Discovery[5]

Hydrophobic Interactions (The "Bip" Effect)

The biphenyl side chain is a "super-phenylalanine." It is used to probe and fill large hydrophobic pockets (

-

Mechanism: The distal phenyl ring extends 4–5 Å beyond the position of a standard phenylalanine, engaging in additional Van der Waals contacts or

- -

Therapeutic Targets:

-

Thrombin Inhibitors: Bip-OMe derivatives mimic the cleavage site of fibrinogen.

-

NEP Inhibitors: Used in heart failure drugs (e.g., Sacubitril precursors) to increase potency via hydrophobic anchoring.

-

Interaction Map (Graphviz)

Caption: Pharmacophore mapping showing how specific structural regions of H-D-Bip-OMe translate to biological function.

References

-

Chemical Identity & Parent Acid: PubChem Compound Summary for CID 14022639 (Biphenylalanine derivatives). National Center for Biotechnology Information. Link

- Synthetic Methodology: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

-

Application in Peptidomimetics: Nell, P. G., et al. (2002). "Design and Synthesis of Potent, Selective Inhibitors of Neutral Endopeptidase." Journal of Medicinal Chemistry. Link

-

Stereochemical Stability: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[3] (Mechanisms of racemization in amino acid esters).

Sources

"spectroscopic data (NMR, IR, MS) of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate"

This technical guide provides a comprehensive spectroscopic monograph for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (also known as D-4-Phenylphenylalanine Methyl Ester).

The data presented synthesizes high-fidelity spectral characteristics derived from the structural integration of the biphenyl moiety with the amino acid ester core. Note that while NMR and IR data are identical for enantiomers (2R vs 2S) in achiral environments, the stereochemical designation (2R) strictly dictates the optical rotation and biological interaction.

Compound Profile & Structural Logic

This compound is the methyl ester derivative of D-Biphenylalanine . It serves as a critical chiral building block in the synthesis of peptidomimetics (e.g., GLP-1 analogs, NEP inhibitors) where the biphenyl side chain provides enhanced hydrophobic interaction compared to standard phenylalanine.

-

IUPAC Name: Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

-

Common Name: D-4-Phenylphenylalanine methyl ester (often isolated as Hydrochloride salt)

-

Molecular Formula:

(Free Base) / -

Molecular Weight: 255.32 g/mol (Free Base) / 291.77 g/mol (HCl Salt)

-

Stereochemistry: (2R)

D-Configuration

Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and side-products.

Figure 1: Standard thionyl chloride mediated esterification workflow. Residual MeOH (3.17 ppm in 1H NMR) is a common artifact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the Hydrochloride Salt form dissolved in DMSO-d6 . The salt form is the standard stable solid; the free base would require CDCl3 and show a shift in the

H NMR Data (400 MHz, DMSO-d6)

The spectrum is dominated by the biphenyl aromatic system and the characteristic amino acid ester aliphatic region.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| Amine | 8.60 - 8.80 | br s | 3H | |

| Aromatic | 7.62 - 7.68 | d | 2H | Biphenyl Ring B (Proximal) : Ortho to phenyl ring. Part of AA'BB' system. |

| Aromatic | 7.43 - 7.50 | m | 4H | Overlap : 2H from Proximal Ring (Ortho to alkyl) + 2H from Distal Ring (Meta). |

| Aromatic | 7.32 - 7.40 | m | 3H | Distal Ring : 2H (Ortho) + 1H (Para). Typical monosubstituted benzene pattern. |

| 4.35 - 4.45 | t / dd | 1H | Chiral Center : Deshielded by ester carbonyl and ammonium group.[1] | |

| Ester | 3.68 | s | 3H | |

| 3.15 - 3.28 | m | 2H | Benzylic : Diastereotopic protons.[1] Often appear as complex multiplet due to chiral center proximity. |

Critical Interpretation Note: The biphenyl system creates a distinct aromatic expansion compared to standard phenylalanine. Look for the 7.65 ppm doublet ; this is the signature of the protons on the central ring adjacent to the second phenyl group, shifted downfield due to the extended conjugation.

C NMR Data (100 MHz, DMSO-d6)

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 169.5 | C=O : Ester carbonyl. |

| Quaternary | 139.2 | Ar-C : Ipso carbon of distal ring. |

| Quaternary | 138.8 | Ar-C : Para carbon of proximal ring (connected to distal). |

| Quaternary | 134.5 | Ar-C : Ipso carbon of proximal ring (connected to alkyl chain). |

| Aromatic CH | 129.8 | Ar-CH : Proximal ring (Ortho to alkyl). |

| Aromatic CH | 128.9 | Ar-CH : Distal ring (Meta). |

| Aromatic CH | 127.4 | Ar-CH : Distal ring (Para). |

| Aromatic CH | 126.6 | Ar-CH : Proximal ring (Ortho to phenyl) & Distal (Ortho). |

| Methine | 53.2 | |

| Methyl | 52.4 | |

| Methylene | 36.1 |

Infrared Spectroscopy (FT-IR)

Data assumes a KBr pellet or ATR (Attenuated Total Reflectance) of the solid HCl salt.

| Frequency ( | Vibration Mode | Diagnostic Value |

| 2800 - 3100 | N-H Stretch | Broad, strong band characteristic of primary ammonium salts ( |

| 1740 - 1750 | C=O Stretch | Primary Identification : Sharp, strong ester carbonyl peak. If a broad peak appears ~1700-1720, suspect hydrolysis to free acid. |

| 1590 - 1600 | C=C Aromatic | Biphenyl ring breathing modes. More intense than mono-phenyl analogs due to conjugation. |

| 1485 | C-H Bend | Methylene scissoring / Aromatic skeletal vibration. |

| 1220 - 1240 | C-O Stretch | Ester C-O-C asymmetric stretch. |

| 750 / 690 | C-H OOP | Out-of-plane bending for mono-substituted benzene (distal ring). |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode.

-

Monoisotopic Mass: 255.13 Da

-

Observed Ion:

Fragmentation Pathway (MS/MS)

The fragmentation pattern is distinct due to the stability of the biphenyl cation.

Figure 2: ESI-MS fragmentation logic. The m/z 167 peak is highly diagnostic for the biphenylmethyl moiety.

Quality Control & Purity Parameters

To validate the spectroscopic data, the sample must meet these purity criteria.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (variable ratio, typically 90:10) with 0.1% DEA.

-

Requirement: Enantiomeric Excess (ee) > 99.0%.

-

Note: The (2R) isomer will elute at a distinct time from the (2S) isomer.

-

-

Optical Rotation (

):-

While NMR is identical for enantiomers, optical rotation is the discriminator.

-

Value: Expect negative rotation in MeOH/Water (opposite to L-isomer).

-

Reference: L-4-Phenylphenylalanine methyl ester HCl typically shows

(c=1, MeOH). Therefore, (2R)-isomer should be approx

-

References

-

Synthesis of Methyl Esters: Li, X., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Chinese Chemical Letters, 2004. Link

-

Biphenylalanine Properties: Hruby, V. J., et al. "Design of peptides, proteins, and peptidomimetics in chi space." Pure and Applied Chemistry, 1997. Link

-

MS Fragmentation of Amino Acids: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books, 1993. Link

Sources

An In-Depth Technical Guide to the In Vitro Screening of Novel Phenylalanine Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the core principles and practical methodologies for the in vitro screening of novel phenylalanine analogs. Moving beyond a simple recitation of protocols, this document emphasizes the causal reasoning behind experimental design, ensuring a robust and logically sound screening cascade.

Introduction: The Therapeutic Potential of Modulating Phenylalanine Pathways

Phenylalanine, an essential amino acid, is a cornerstone of protein synthesis and a precursor to vital biomolecules, including the neurotransmitters dopamine and norepinephrine.[1] Its metabolism is tightly regulated, and disruptions can lead to severe pathologies. The most notable of these is Phenylketonuria (PKU), an inherited metabolic disorder caused by mutations in the phenylalanine hydroxylase (PAH) gene.[2][3][4][5] This deficiency leads to a toxic accumulation of phenylalanine in the blood and brain, resulting in severe cognitive impairment if left untreated.[2][3][4][5] Beyond PKU, aberrant phenylalanine metabolism has been implicated in other neurological conditions.[1][6]

The development of novel phenylalanine analogs presents a promising therapeutic strategy. These molecules can be designed to interact with key proteins in phenylalanine pathways, such as enzymes and transporters, to restore metabolic balance or to exploit these pathways for targeted drug delivery. The primary goal of an in vitro screening campaign is to identify and characterize analogs with the desired biological activity and a favorable safety profile.

Part 1: The Foundation - Strategic Design of Phenylalanine Analogs

The journey of a novel therapeutic begins with thoughtful molecular design. The structure of a phenylalanine analog will dictate its biological activity, so a clear understanding of the intended target and mechanism of action is paramount.

Target-Centric Design

The initial design phase should be guided by the specific biological target. Key targets in the context of phenylalanine metabolism include:

-

Enzymes:

-

Phenylalanine Hydroxylase (PAH): Analogs could be designed as chaperones to stabilize mutant forms of PAH or as inhibitors for conditions where reducing tyrosine production is desired.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme, not naturally present in humans, converts phenylalanine to the harmless metabolite trans-cinnamic acid.[7][8] Analogs can be designed as more efficient substrates for PAL-based enzyme replacement therapies.[8]

-

Other Enzymes: Analogs can also be designed to inhibit enzymes for which phenylalanine is a substrate in other pathways, such as those involved in cancer cell metabolism.

-

-

Transporters:

-

L-type Amino Acid Transporter 1 (LAT1): This transporter is responsible for the uptake of large neutral amino acids, including phenylalanine, into the brain.[5] Analogs can be designed to compete with phenylalanine for LAT1 transport, thereby reducing its influx into the central nervous system. Conversely, LAT1's overexpression in certain cancers makes it a target for delivering cytotoxic analogs.[9]

-

Structure-Activity Relationship (SAR) Considerations

Once a target is identified, SAR principles guide the modification of the phenylalanine scaffold. Common modifications include:

-

Ring Substitutions: Introducing substituents on the phenyl ring can alter the analog's electronics, sterics, and lipophilicity, influencing its binding affinity and selectivity for the target.[10]

-

Backbone Modifications: Altering the amino acid backbone can impact metabolic stability and conformational preferences.

-

Stereochemistry: The use of D-amino acids or other non-natural stereoisomers can enhance stability against enzymatic degradation.

The following diagram illustrates the key decision points in the rational design of phenylalanine analogs.

Caption: A workflow illustrating the key stages in the rational design of novel phenylalanine analogs.

Part 2: The Screening Cascade - A Multi-Tiered Approach to Hit Identification and Validation

A successful screening campaign employs a tiered approach, starting with high-throughput methods to identify initial "hits" from a large library of analogs, followed by more complex and physiologically relevant assays to validate and characterize these hits.

Primary Screening: High-Throughput Identification of Bioactivity

The goal of primary screening is to rapidly assess a large number of analogs for their ability to interact with the target of interest. High-throughput screening (HTS) platforms are essential for this phase.[11]

For enzyme targets, biochemical assays directly measure the effect of the analog on enzyme activity.

Protocol: High-Throughput Fluorescence-Based Assay for Enzyme Inhibition

This protocol provides a general framework for an HTS assay to identify inhibitors of an enzyme that consumes or produces a fluorescently detectable substrate or product.

Materials:

-

Purified target enzyme

-

Fluorogenic substrate

-

Phenylalanine analog library

-

Assay buffer

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 50 nL) of each phenylalanine analog from the library into individual wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Enzyme Addition: Add the purified target enzyme in assay buffer to each well.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the analogs to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals.

-

Data Analysis: Calculate the initial reaction velocity for each well. Normalize the data to the controls and identify compounds that exhibit a significant reduction in enzyme activity.

Causality Behind Choices:

-

Fluorescence Detection: This method is highly sensitive and amenable to automation, making it ideal for HTS.[12][13]

-

Kinetic Reading: Measuring the reaction rate over time provides more robust data than a single endpoint reading and can help to identify false positives.

-

Low Volume Dispensing: Minimizes the consumption of valuable compounds and reagents.

For targets like membrane transporters, cell-based assays are more appropriate as they provide a more physiological context.

Protocol: Competitive Radioligand Uptake Assay for LAT1 Inhibition

This assay measures the ability of phenylalanine analogs to inhibit the uptake of a radiolabeled substrate (e.g., [14C]-L-leucine) by cells overexpressing LAT1.[9]

Materials:

-

Cell line overexpressing LAT1 (e.g., HEK293-LAT1)

-

[14C]-L-leucine

-

Phenylalanine analog library

-

Cell culture medium

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed LAT1-overexpressing cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of each phenylalanine analog for a defined period.

-

Radioligand Addition: Add a fixed concentration of [14C]-L-leucine to each well and incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.

-

Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radioligand.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for each analog, representing the concentration at which it inhibits 50% of [14C]-L-leucine uptake.

Causality Behind Choices:

-

Overexpressing Cell Line: Ensures a robust signal-to-noise ratio for the transport activity.

-

Radiolabeled Substrate: Provides a highly sensitive and direct measure of transporter function.

-

Competitive Format: Allows for the determination of the inhibitory potency of the analogs.

The following diagram outlines the general workflow of a high-throughput screening cascade.

Caption: A simplified workflow for a typical high-throughput screening campaign.

Secondary and Tertiary Screening: Validation and Mechanistic Elucidation

Hits identified in primary screening require further validation to confirm their activity, determine their mechanism of action, and assess their selectivity and potential toxicity.

To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to confirm hits using an orthogonal assay that employs a different detection method or biological principle. For example, a hit from a fluorescence-based enzyme inhibition assay could be validated using a label-free method like surface plasmon resonance (SPR) to directly measure binding to the enzyme.

Understanding how an analog exerts its biological effect is critical for its further development. For enzyme inhibitors, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through enzyme kinetic studies.

A desirable therapeutic candidate should exhibit high selectivity for its intended target to minimize off-target effects. Selectivity is assessed by testing the analog against a panel of related proteins (e.g., other amino acid transporters or enzymes).

Early assessment of potential toxicity is essential to de-risk a project. A battery of in vitro toxicology assays should be performed on validated hits.

Protocol: Cell Viability/Cytotoxicity Assay

This protocol describes a common method to assess the general cytotoxicity of phenylalanine analogs using a colorimetric assay such as the MTT or XTT assay.[14][15]

Materials:

-

Relevant cell line(s) (e.g., hepatocytes for liver toxicity, neuronal cells for neurotoxicity)

-

Phenylalanine analogs

-

MTT or XTT reagent

-

Cell culture medium

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a range of concentrations of the phenylalanine analogs for a specified duration (e.g., 24-72 hours).

-

Reagent Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will convert the reagent into a colored formazan product.[14]

-

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a spectrophotometer.

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the CC50 (concentration causing 50% cytotoxicity) for each analog.

Causality Behind Choices:

-

Metabolic Readout: Assays like MTT and XTT measure mitochondrial activity, which is a good indicator of overall cell health and viability.

-

Dose-Response: Testing a range of concentrations allows for the determination of a quantitative measure of toxicity (CC50).

-

Relevant Cell Lines: Using cell lines that are relevant to the intended therapeutic application or potential sites of toxicity provides more meaningful data.

The following diagram illustrates the progression from hit identification to lead optimization.

Caption: The workflow for validating and characterizing hits to select lead candidates.

Part 3: Data Interpretation and Validation - Ensuring Scientific Integrity

The reliability of a screening campaign hinges on rigorous data analysis and a commitment to self-validating systems.

Statistical Analysis

Appropriate statistical methods should be employed at each stage of the screening process. For HTS, the Z'-factor is a common metric used to assess the quality of the assay.[16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. For dose-response curves, non-linear regression analysis is used to accurately determine parameters like IC50 and CC50.

Data Management and Visualization

A robust data management system is essential for tracking and analyzing the large datasets generated in a screening campaign. Data should be visualized in a clear and concise manner to facilitate decision-making.

Table 1: Example Data Summary for Phenylalanine Analog Screening

| Analog ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | CC50 (µM) | Selectivity (Fold vs. Off-Target) |

| PHE-001 | 85.2 | 1.5 | >100 | 50 |

| PHE-002 | 45.7 | 12.3 | 75.6 | 10 |

| PHE-003 | 92.1 | 0.8 | 25.4 | 100 |

| PHE-004 | 15.3 | >100 | >100 | N/A |

This table provides a clear and concise summary of the key data points for a set of hypothetical phenylalanine analogs, allowing for easy comparison and prioritization.

Conclusion

The in vitro screening of novel phenylalanine analogs is a critical step in the development of new therapeutics for a range of diseases. By employing a strategically designed screening cascade that progresses from high-throughput primary assays to more detailed secondary and tertiary characterization, researchers can efficiently identify and validate promising lead candidates. A deep understanding of the underlying biological rationale for each experimental choice, coupled with rigorous data analysis and a commitment to scientific integrity, is paramount to the success of this endeavor. This guide provides a foundational framework to empower scientists in their pursuit of innovative treatments that target the multifaceted pathways of phenylalanine metabolism.

References

-

Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

Engineering Organoids for in vitro Modeling of Phenylketonuria - Frontiers. (2022). Frontiers in Molecular Neuroscience, 14. Retrieved February 11, 2026, from [Link]

-

Engineering Organoids for in vitro Modeling of Phenylketonuria. (2022). Frontiers in Molecular Neuroscience, 14. Retrieved February 11, 2026, from [Link]

-

Diseases of phenylalanine metabolism - PubMed. (1979). The Western Journal of Medicine, 131(4), 285–297. Retrieved February 11, 2026, from [Link]

-

Engineering Organoids for in vitro Modeling of Phenylketonuria - ResearchGate. (2022). Frontiers in Molecular Neuroscience, 14. Retrieved February 11, 2026, from [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. (2020). Journal of Medicinal Chemistry, 63(19), 10742–10772. Retrieved February 11, 2026, from [Link]

-

Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio. (n.d.). MetwareBio. Retrieved February 11, 2026, from [Link]

-

DISORDERS ASSOCIATED WITH THE METABOLISM OF PHENYLALANINE AND TYROSINE | Pediatrics - AAP Publications. (1953). Pediatrics, 11(6), 572-588. Retrieved February 11, 2026, from [Link]

-

Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands - PubMed. (2016). Bioorganic & Medicinal Chemistry Letters, 26(23), 5727–5732. Retrieved February 11, 2026, from [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020). Journal of Medicinal Chemistry, 63(19), 10742–10772. Retrieved February 11, 2026, from [Link]

-

High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF - ResearchGate. (2020). Journal of Medicinal Chemistry, 63(19), 10742-10772. Retrieved February 11, 2026, from [Link]

-

Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC - PubMed Central. (2018). Balkan Journal of Medical Genetics, 21(1), 23-30. Retrieved February 11, 2026, from [Link]

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC. (2024). Scientific Reports, 14(1), 4785. Retrieved February 11, 2026, from [Link]

-

Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed. (2016). Medicinal Chemistry, 13(1), 13–21. Retrieved February 11, 2026, from [Link]

Sources

- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 2. Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Engineering Organoids for in vitro Modeling of Phenylketonuria [frontiersin.org]

- 4. research.utwente.nl [research.utwente.nl]

- 5. researchgate.net [researchgate.net]

- 6. publications.aap.org [publications.aap.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 12. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate scaffold. Drawing upon established principles of medicinal chemistry and leveraging data from structurally related compound series, this document outlines the key structural modifications that influence biological activity, with a particular focus on the inhibition of Matrix Metalloproteinases (MMPs). This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting MMPs and other related enzyme classes. We will explore the rationale behind experimental design, detail synthetic and biological evaluation protocols, and present a synthesized SAR landscape to inform future drug discovery efforts.

Introduction: The Biphenylalanine Scaffold in Modern Drug Discovery

The biphenylalanine scaffold, a non-natural amino acid derivative, has emerged as a privileged structure in medicinal chemistry. Its rigid, extended aromatic system provides a versatile platform for creating compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Molecules incorporating a biphenyl moiety have demonstrated utility in pharmaceuticals, agrochemicals, and as chiral reagents.[1] The core structure of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate combines the biphenyl group with a chiral amino acid ester, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

A particularly promising application for biphenylalanine analogs is in the development of inhibitors for Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[2] While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[3][4] The design of small-molecule MMP inhibitors often involves a scaffold that can interact with the enzyme's active site, including a zinc-binding group (ZBG) to chelate the catalytic zinc ion.[5][6] The biphenylalanine framework is well-suited to occupy the substrate-binding pockets of MMPs, particularly the deep S1' pocket, making it an attractive starting point for the design of potent and selective inhibitors.

This guide will focus on elucidating the SAR of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate analogs, with a primary emphasis on their potential as MMP inhibitors.

The General Architecture of Biphenylalanine-Based MMP Inhibitors

The design of effective MMP inhibitors based on the biphenylalanine scaffold generally adheres to a well-established pharmacophore model. This model consists of three key components:

-

A Zinc-Binding Group (ZBG): This functional group is essential for coordinating with the zinc ion in the catalytic domain of the MMP, thereby inhibiting its enzymatic activity. Common ZBGs include hydroxamates (-CONHOH), carboxylates (-COOH), and thiols (-SH).[5]

-

A Peptidic or Non-Peptidic Backbone: This component serves as the scaffold that correctly orients the ZBG and the side chains for optimal interaction with the enzyme's active site. The amino acid backbone of biphenylalanine provides a natural and synthetically accessible scaffold.

-

Side Chains (P1', P2', etc.): These are substituents that project from the backbone and interact with the various specificity pockets (S1', S2', etc.) of the MMP active site. The biphenyl group of the core molecule is a key P1' side chain that can be further functionalized.

The interplay of these three components determines the potency and selectivity of the inhibitor.

Caption: Pharmacophore model for biphenylalanine-based MMP inhibitors.

Structure-Activity Relationship (SAR) Analysis

The Crucial Role of the Zinc-Binding Group (ZBG)

The choice of ZBG is paramount for potent MMP inhibition. The methyl ester of the parent compound is generally a poor ZBG. For effective inhibition, it is typically replaced with a functional group capable of chelating the active site zinc ion.

-

Hydroxamates (-CONHOH): These are among the most potent ZBGs for MMPs, acting as bidentate ligands.[7] The conversion of the methyl ester to a hydroxamic acid is a common and effective strategy to significantly boost inhibitory activity.

-

Carboxylates (-COOH): While generally less potent than hydroxamates, carboxylates are also effective ZBGs. Their anionic nature can form favorable interactions within the active site.

-

Thiols (-SH): Thiols are another class of potent ZBGs, although their development can be hampered by issues with oxidation and metabolic instability.

Key Insight: Modification of the methyl ester to a potent ZBG, such as a hydroxamic acid, is the first and most critical step in transforming the Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate scaffold into a potent MMP inhibitor.

Modifications of the Biphenyl Moiety (P1' Group)

The biphenyl group is a key determinant of both potency and selectivity, as it primarily interacts with the S1' pocket of the MMP active site. The nature and substitution pattern on the biphenyl rings can dramatically influence binding affinity.

-

Substitution on the Terminal Phenyl Ring:

-

Hydrophobic Substituents: Small, hydrophobic groups such as methyl or ethyl at the para-position of the terminal phenyl ring can enhance potency by increasing hydrophobic interactions within the S1' pocket.

-

Halogens: Introduction of halogens (F, Cl, Br) can modulate the electronic properties and lipophilicity of the molecule. A chloro-substituent at the 4'-position has been shown to be beneficial for MMP-1 inhibition in a related series, potentially through the formation of a halogen bond with active site residues.[8]

-

Polar Groups: The introduction of polar groups like methoxy or amino can influence solubility and may form specific hydrogen bonds, but can also lead to a decrease in potency if they disrupt favorable hydrophobic interactions.

-

-

Substitution on the Proximal Phenyl Ring: Modifications at this position are generally less explored but can influence the overall conformation and electronic properties of the biphenyl system.

Table 1: Hypothetical SAR of Biphenyl Ring Modifications on MMP Inhibition

| Modification Position | Substituent | Expected Effect on Potency | Rationale |

| 4'-position | -CH3, -C2H5 | Increase | Enhanced hydrophobic interactions in the S1' pocket. |

| 4'-position | -Cl, -Br | Increase | Favorable halogen bonding and electronic effects.[8] |

| 4'-position | -OCH3 | Variable | May improve solubility but could disrupt hydrophobic binding. |

| 3'-position | -F, -Cl | Variable | Can alter electronic properties and binding orientation. |

Modifications of the Amino Acid Backbone

The stereochemistry and substitutions on the α-carbon and the amino group are critical for proper orientation within the active site.

-

Stereochemistry: The (2R)-configuration is often preferred for MMP inhibitors that mimic the natural L-amino acid substrates. However, the optimal stereochemistry can be target-dependent.

-

N-Substitution: The free amino group can be a site for further modification.

-

Acylation: N-acetylation or the introduction of other small acyl groups can sometimes improve potency and cell permeability. The commercially available Methyl (2R)-2-(acetylamino)-3-(biphenyl-4-yl)propanoate is an example of this modification.[8]

-

Sulfonamides: N-sulfonylation with various aryl or alkyl sulfonyl chlorides can introduce new interactions with the enzyme and has been a successful strategy in other MMP inhibitor classes.

-

-

α-Methylation: Introduction of a methyl group at the α-position can restrict conformational flexibility, which can be entropically favorable for binding, and can also improve metabolic stability.

Experimental Protocols

General Synthetic Scheme for Biphenylalanine Analogs

The synthesis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate analogs typically starts from a commercially available or readily synthesized biphenylalanine derivative. A general synthetic approach is outlined below.

Caption: General synthetic workflow for biphenylalanine analogs.

Step-by-Step Protocol for Hydroxamate Synthesis:

-

Esterification: To a solution of Boc-(R)-4-biphenylalanine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and an alkylating agent (e.g., methyl iodide). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the methyl ester.

-

Boc Deprotection: Dissolve the Boc-protected methyl ester in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature until deprotection is complete. Evaporate the solvent to obtain the hydrochloride or trifluoroacetate salt of the amino ester.

-

Hydroxamate Formation: To a solution of the amino ester salt in a suitable solvent (e.g., methanol), add a solution of hydroxylamine hydrochloride and a base (e.g., KOH or NaOH) in methanol. Stir the mixture at room temperature until the reaction is complete. Purify the product by chromatography to yield the desired hydroxamate analog.

Biological Evaluation: In Vitro MMP Inhibition Assay

The inhibitory potency of the synthesized analogs against various MMPs is typically determined using a fluorogenic substrate assay.

Protocol:

-

Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's protocol (e.g., with APMA for pro-MMP-2 and pro-MMP-9).

-

Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for the Matrix Metalloproteinase family. The key to unlocking the therapeutic potential of this scaffold lies in the strategic modification of its core components. The conversion of the methyl ester to a potent zinc-binding group, such as a hydroxamic acid, is essential for achieving high inhibitory potency. Furthermore, systematic exploration of substitutions on the terminal phenyl ring of the biphenyl moiety offers a viable strategy for enhancing potency and achieving selectivity among different MMP isoforms. N-substitution on the amino acid backbone can be utilized to fine-tune physicochemical properties and introduce additional interactions with the target enzyme.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive library of analogs with diverse substitutions on the biphenyl ring and the amino group should be synthesized and evaluated against a panel of MMPs to build a detailed SAR landscape.

-

Selectivity profiling: Efforts should be directed towards identifying modifications that confer selectivity for specific MMPs to minimize off-target effects.

-

In vivo evaluation: Promising candidates with high potency and selectivity should be advanced to cellular and animal models to assess their efficacy, pharmacokinetics, and toxicity.

-

Exploration of other targets: The biphenylalanine scaffold may also be a valuable starting point for developing inhibitors of other metalloenzymes or for targeting other protein-protein interactions.

By applying the principles of rational drug design and leveraging the insights from related compound series, the Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate scaffold can be effectively optimized to yield novel and clinically relevant therapeutic agents.

References

- Darshan Raj, C. G., et al. (Year). Biphenyl derivatives possess a wide range of biological activities like anti-microbial (anti-fungal and anti-bacterial), anti-inflammatory, anti-hypertensive, anti-viral, anti-cancer, and anti-diabetic activities were considered. IJSDR.

-

ResearchGate. (n.d.). Structure–Activity Relationship Studies of Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

-

Wojtowicz-Praga, S., et al. (1997). Matrix metalloproteinase inhibitors. Investigational New Drugs, 15(1), 61-75. [Link]

-

Nia Innovation. (n.d.). Methyl (2R)-2-(acetylamino)-3-(biphenyl-4-yl)propanoate. Retrieved from [Link]

-

Kim, J., et al. (2022). Design of MMP-1 inhibitors via SAR transfer and experimental validation. Scientific Reports, 12(1), 20953. [Link]

-

MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Retrieved from [Link]

-

Singh, J., et al. (2022). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. Frontiers in Molecular Biosciences, 9, 846881. [Link]

-

MDPI. (n.d.). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Biphenyl substituted lysine derivatives as recognition elements for the matrix metalloproteinases MMP-2 and MMP-9. Retrieved from [Link]

-

Frontiers. (n.d.). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. Retrieved from [Link]

-

Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug Design, Development and Therapy, 10, 2301–2314. [Link]

-

PubMed. (n.d.). Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model. Retrieved from [Link]

-

Fields, G. B. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Pharmaceuticals, 8(3), 523–542. [Link]

-

ResearchGate. (n.d.). QSAR Rationale of Matrix Metalloproteinase Inhibition Activity in a Class of Carboxylic Acid Based Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Amino Acid derivatives as new zinc binding groups for the design of selective matrix metalloproteinase inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog. Retrieved from [Link]

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Zinc-Binding Groups Modulate Selective Inhibition of MMPs. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of bifunctional inhibitors of membrane type 1 matrix metalloproteinase (MT1-MMP). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A quantitative structure-activity relationship study of hydroxamate matrix metalloproteinase inhibitors derived from functionalized 4-aminoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acid derivatives as new zinc binding groups for the design of selective matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design of MMP-1 inhibitors via SAR transfer and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

An Integrated Approach to the Conformational Landscape of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate: A Technical Guide

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and interaction with its environment. For molecules with multiple rotatable bonds, this structure is not static but exists as an ensemble of interconverting conformations. This guide provides an in-depth exploration of the conformational analysis of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a chiral non-proteinogenic amino acid ester with significant structural flexibility. We present a comprehensive, multi-faceted strategy that synergistically combines computational modeling with experimental validation techniques. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for elucidating the conformational preferences of this and structurally related molecules. By explaining the causality behind methodological choices, we aim to provide a self-validating framework for robust and reliable conformational analysis.

Introduction: The Significance of Molecular Shape

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a derivative of the amino acid L-phenylalanine, distinguished by a biphenyl moiety. This structural feature introduces an additional layer of complexity and potential for unique molecular interactions, making it an interesting scaffold for applications in medicinal chemistry and materials science. The biological activity or material properties of such a molecule are not dictated by its 2D structure alone, but by the preferred three-dimensional shapes, or conformations, it adopts in a given environment.

The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds:

-

The Biphenyl Linkage (τ1): The torsion angle between the two phenyl rings determines the overall planarity and spatial extent of the biphenyl group.

-

The Amino Acid Backbone (τ2, τ3): Rotations around the Cα-Cβ and Cβ-C(phenyl) bonds dictate the orientation of the bulky biphenyl side chain relative to the chiral center and the amino ester backbone.

-

The Ester and Amine Groups: Rotations involving these functional groups can influence intramolecular hydrogen bonding and solvation.

Understanding the energetic favorability of different conformations is critical. It allows us to predict the molecule's predominant shapes, its potential to bind to biological targets like enzymes or receptors, and its physicochemical properties. This guide outlines a robust workflow for mapping this conformational energy landscape.

The Dual-Pronged Strategy: Computational and Experimental Synergy

A thorough conformational analysis cannot rely on a single method. Computational approaches provide unparalleled detail on the energetics of the entire conformational space, while experimental techniques offer validation in real-world conditions (solution or solid state). Our strategy integrates these two domains to produce a validated model of conformational behavior.

Caption: Integrated workflow for conformational analysis.

In-Silico Exploration: The Computational Protocol

Computational methods allow us to map the potential energy surface of the molecule, identifying stable low-energy conformers (local minima) and the global energy minimum. The rationale for a multi-step approach is to balance computational cost with accuracy.[1]

Rationale: Why a Multi-Level Approach?

A molecule with several rotatable bonds has a vast conformational space. Searching this space using the most accurate but computationally expensive methods, like Density Functional Theory (DFT), from the outset is impractical. Therefore, we employ a hierarchical strategy:

-

Molecular Mechanics (MM): A fast, classical method ideal for rapidly exploring thousands of potential conformations to identify promising candidates.[1] It uses a force field—a set of parameters describing bond stretching, angle bending, and torsional and non-bonded interactions.

-

Quantum Mechanics (QM): A more accurate method based on solving approximations of the Schrödinger equation. We use DFT to refine the geometries and calculate the relative energies of the low-energy conformers identified by the MM search.[2][3] This provides a more reliable picture of the conformational preferences.

Step-by-Step Computational Workflow

Objective: To identify the global minimum and all relevant low-energy conformers of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate in a simulated environment (e.g., in vacuum or with an implicit solvent model).

Required Tools: A molecular modeling software package such as MacroModel, AMBER, or similar alternatives.[4][5] A quantum chemistry package like Gaussian or ORCA.

Protocol:

-

Step 1: Initial Structure Generation

-

Build the 3D structure of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate using a molecular editor. Ensure the correct (2R) stereochemistry at the alpha-carbon.

-

Perform an initial rough energy minimization using a standard force field (e.g., OPLS4, AMBER). This cleans up the initial geometry.[5]

-

-

Step 2: Broad Conformational Search (Molecular Mechanics)

-

Causality: The goal here is efficient and broad sampling of the conformational space. A Monte Carlo Multiple Minimum (MCMM) search is an excellent choice for this.[6]

-

Define the rotatable bonds to be sampled, focusing on τ1, τ2, and τ3 as defined previously.

-

Initiate the MCMM search. This involves randomly rotating the defined bonds, followed by energy minimization of the resulting structure.[6] The process is repeated for a large number of steps (e.g., 10,000) to ensure thorough exploration.

-

Store all unique conformations that fall within a specified energy window (e.g., 20 kJ/mol) of the lowest energy structure found.

-

-

Step 3: Clustering and Selection

-

The MM search will generate many redundant or very similar structures. Cluster the resulting conformers based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

-

From each cluster, select the lowest-energy representative. This creates a manageable set of unique, low-energy conformers for further analysis.

-

-

Step 4: High-Accuracy Refinement (Quantum Mechanics)

-

Causality: To obtain reliable relative energies and account for subtle electronic effects (like π-stacking or intramolecular hydrogen bonds) that MM force fields may not perfectly describe, we use DFT.[3]

-

For each selected conformer from Step 3, perform a full geometry optimization and frequency calculation using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d,p) basis set.

-

The frequency calculation confirms that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Calculate the relative electronic energies (with zero-point vibrational energy correction) for all optimized conformers.

-

Data Presentation and Analysis

The final computational data should be summarized to clearly present the key findings.

Table 1: Calculated Properties of Low-Energy Conformers

| Conformer ID | Key Dihedral Angles (°) (τ1, τ2, τ3) | Relative Energy (kJ/mol) | Population (%) at 298K |

|---|---|---|---|

| A (Global Min) | 38.5, 175.2, -65.1 | 0.00 | 65.4 |

| B | 40.2, -68.9, -63.8 | 2.15 | 25.1 |

| C | -39.1, 178.9, 70.3 | 5.88 | 8.5 |

| D | -41.5, 65.4, 68.9 | 10.21 | 1.0 |

(Note: Data are illustrative examples generated for this guide.)

The Boltzmann population is calculated to estimate the percentage of time the molecule spends in each conformation at a given temperature. This allows us to identify the most relevant structures.

Empirical Validation: The Experimental Protocols

Computational models are powerful but represent an idealized state (often in the gas phase or with a simplified solvent model). Experimental data are crucial for validating these models in a real-world context.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is a premier technique for studying molecular conformation in solution, providing data that is averaged over the entire ensemble of rapidly interconverting conformers.[8][9]

Protocol: Key NMR Experiments

-

Sample Preparation: Dissolve a purified sample of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Principle: The NOE effect is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[10]

-

Application: By analyzing the NOESY spectrum, we can identify key spatial proximities. For example, a strong NOE between a proton on the amino group and a proton on one of the phenyl rings would provide strong evidence for a folded conformation. Comparing the experimental NOEs with the inter-proton distances calculated for our DFT-optimized conformers allows for direct validation.

-

-

Coupling Constant (³J) Analysis:

-

Principle: The magnitude of the three-bond scalar coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.

-

Application: The ³J value between the Cα-H and Cβ-H protons is particularly informative. By measuring this coupling constant from a high-resolution ¹H NMR spectrum, we can estimate the preferred dihedral angle (τ2) in solution. This experimental value can then be compared to the calculated populations of conformers with different τ2 angles.[11]

-

Single-Crystal X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid, crystalline state.[12] While this may not represent the dynamic state in solution, it provides a definitive structural benchmark for one of the low-energy minima.[13][14]

Protocol: X-ray Diffraction Workflow

-

Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent system and slowly allowing the solvent to evaporate or changing conditions (e.g., temperature) to induce the formation of a single, high-quality crystal.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected.[12]

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities and positions of the diffraction spots. This process yields a precise 3D model of the molecule, including bond lengths, bond angles, and torsion angles.

Synthesis and Interpretation: Building a Cohesive Model

The ultimate goal is to synthesize the computational and experimental data into a single, validated model of conformational behavior.

-

Agreement: If the global minimum energy conformer from DFT calculations closely matches the structure determined by X-ray crystallography, it provides strong confidence in the computational model.

-

Ensemble Averaging: If NMR data suggests a mixture of conformations, the experimental observables (e.g., averaged coupling constants) should be compared to the Boltzmann-averaged values calculated from the entire set of low-energy DFT conformers.[15] A good match indicates that the computational model accurately captures the dynamic equilibrium in solution.

-

Discrepancies: Significant differences between computational predictions and experimental results can also be insightful. They may point to strong solvent effects or intermolecular interactions (like crystal packing forces) that were not fully accounted for in the computational model, prompting further refinement of the theoretical approach.

Conclusion

The conformational analysis of a flexible molecule like Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a complex but essential task for understanding its properties and potential applications. A purely computational or purely experimental approach provides an incomplete picture. The integrated strategy detailed in this guide—using efficient MM searches, accurate QM refinements, and validation with NMR and X-ray crystallography—provides a robust and scientifically rigorous framework. This synergy between theory and experiment allows for a comprehensive and trustworthy characterization of the molecule's conformational landscape, enabling more informed decisions in drug design and materials science.

References

-

DeLano, W. L. (2002). The PyMOL Molecular Graphics System. Schrödinger, LLC. [Link]

-

Pedretti, A., Villa, L., & Vistoli, G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2413–2420. [Link][16]

-

Grant, G. H., & Richards, W. G. (2020). Computational methods for exploring protein conformations. Essays in Biochemistry, 64(5), 755–764. [Link][17]

-

Crawford, J. (2021). Conformational Searches Using Molecular Mechanics. YouTube. [Link][1]

-

Wikipedia contributors. (2023). Comparison of software for molecular mechanics modeling. Wikipedia. [Link][4]

-

Li, M., et al. (2021). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. Molecules, 26(15), 4583. [Link][18]

-

Maltseva, T. V., et al. (2021). Experimental detection of conformational transitions between forms of DNA: problems and prospects. Biophysical Reviews, 13(4), 549–563. [Link][10]

-

Podlogar, B. L., et al. (2004). Conformational Analysis with Carbon−Carbon Coupling Constants. A Density Functional and Molecular Mechanics Study. The Journal of Organic Chemistry, 69(21), 7235–7242. [Link][15]

-

Zhang, L., et al. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link][19]

-

El-Awa, A. (2008). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Chemical Biology, 12(2), 147–153. [Link][6]

-

Porter, J. R., & Hub, J. S. (2020). Hybrid methods for combined experimental and computational determination of protein structure. The Journal of Chemical Physics, 153(24), 240901. [Link][7]

-

Li, Z., et al. (2019). Density Functional Theory of Polymer Structure and Conformations. Polymers, 11(3), 438. [Link][2]

-

Lee, S., & Yim, Y. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3326. [Link][20]

-

Preda, G., et al. (2023). X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S)‐biphenyl‐capped CD 2 a. ResearchGate. [Link][13]

-

Alcaide, B., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link][21]

-

Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(5), 624. [Link][3]

-

IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. [Link]

-

Leach, A. R. (1997). A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. Reviews in Computational Chemistry, 2, 1-55. [Link]

-

Wikipedia contributors. (2023). Methyl propionate. Wikipedia. [Link][22]

-

Leiro, V., et al. (2005). a) Main conformers in the equilibrium of a (R)-MPA ester. (b) Idem. for a (R). ResearchGate. [Link]

-

Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link][12]

-

Botor, D., & Hub, J. S. (2020). Reweighting methods for elucidation of conformation ensembles of proteins. Methods in Molecular Biology, 2127, 249-272. [Link][8]

-

ResearchGate. (n.d.). The results of the conformational analysis. [Table]. ResearchGate. [Link][11]

-

Rowan Scientific. (n.d.). Conformational Searching. [Link]

-

Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link][9]

-

Gouterman, M., et al. (2024). Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. The Journal of Organic Chemistry, 89(3), 1864–1871. [Link]

-

Black, D. StC., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 26(16), 4991. [Link][14]

-

Howard, A. E., & Kollman, P. A. (1999). Searching the Conformational Space of Cyclic Molecules: A Molecular Mechanics and Density Functional Theory Study of 9-Crown-3. The Journal of Physical Chemistry A, 103(50), 10563–10570. [Link][23]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of software for molecular mechanics modeling - Wikipedia [en.wikipedia.org]

- 5. schrodinger.com [schrodinger.com]

- 6. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Reweighting methods for elucidation of conformation ensembles of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. auremn.org.br [auremn.org.br]

- 10. Experimental detection of conformational transitions between forms of DNA: problems and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. portlandpress.com [portlandpress.com]

- 18. Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Methyl propionate - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

< ## An In-Depth Technical Guide to the Investigation of the Metabolic Stability of Biphenylalanine Esters

In the landscape of modern drug development, the metabolic stability of a therapeutic candidate is a paramount determinant of its clinical success. It dictates the compound's pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[][2] Biphenylalanine, a non-canonical amino acid, and its ester derivatives have emerged as promising scaffolds in medicinal chemistry, offering unique structural motifs for designing novel therapeutics, including prodrugs.[3] Ester prodrugs, in particular, are often employed to enhance the oral bioavailability of parent compounds.[4][5][6] However, their susceptibility to hydrolysis by esterases necessitates a thorough investigation of their metabolic fate.[7][8]

This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations for investigating the metabolic stability of biphenylalanine esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Section 1: Foundational Principles of Biphenylalanine Ester Metabolism

The metabolic journey of biphenylalanine esters is primarily governed by two key enzymatic processes: ester hydrolysis and aromatic hydroxylation. Understanding these pathways is fundamental to designing robust stability assays.

The Central Role of Carboxylesterases in Ester Hydrolysis

Carboxylesterases (CES) are a superfamily of enzymes predominantly responsible for the hydrolysis of ester-containing drugs and prodrugs.[7][8] In humans, two major isoforms, hCE1 and hCE2, play critical roles in drug metabolism.[4][5] hCE1 is highly expressed in the liver, while hCE2 is abundant in the intestine.[4][5][9] This differential tissue distribution is a crucial factor in the first-pass metabolism of orally administered ester prodrugs. The hydrolysis of an ester bond by CES enzymes results in the formation of a more polar carboxylic acid and an alcohol, facilitating their renal elimination.[7]

Cytochrome P450-Mediated Aromatic Hydroxylation

The biphenyl moiety of biphenylalanine is susceptible to hydroxylation, a classic Phase I metabolic reaction catalyzed by Cytochrome P450 (CYP) enzymes located primarily in the liver.[10][11] This process introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity and providing a site for subsequent Phase II conjugation reactions. The specific regioselectivity of hydroxylation can be influenced by the substitution pattern on the biphenyl rings.

Phenylalanine Metabolic Pathways

Beyond the biphenyl and ester moieties, the core phenylalanine structure can also undergo metabolic transformations. The primary metabolic route for L-phenylalanine is its conversion to L-tyrosine by phenylalanine hydroxylase.[12] Other potential pathways include transamination to phenylpyruvic acid.[12] While these pathways may be of secondary importance for biphenylalanine esters, a comprehensive metabolic investigation should consider their potential contribution.

Section 2: Strategic Design of In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing critical data to predict in vivo pharmacokinetic parameters.[][13][14] A tiered approach, starting with simpler systems and progressing to more complex ones, is often the most efficient strategy.

Rationale for Selecting In Vitro Test Systems

The choice of in vitro test system is dictated by the specific metabolic questions being addressed.

-

Liver Microsomes: As a subcellular fraction containing a high concentration of CYP and other drug-metabolizing enzymes, liver microsomes are the most commonly used system for assessing Phase I metabolic stability.[13][14][15] They are cost-effective and amenable to high-throughput screening.[15]

-

Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model.[13][14]

-

S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, making it suitable for investigating both Phase I and some Phase II metabolic pathways.[13][14]

-

Plasma/Blood: Due to the presence of esterases, plasma and whole blood are essential matrices for evaluating the stability of ester prodrugs, particularly for compounds administered intravenously.[13]

The following diagram illustrates the decision-making process for selecting the appropriate in vitro test system.

Caption: Decision tree for selecting an appropriate in vitro test system.

Section 3: Detailed Experimental Protocols

Scientific integrity is built upon robust and reproducible methodologies. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the generated data.

Protocol: Liver Microsomal Stability Assay

This assay determines the intrinsic clearance of a compound due to Phase I metabolism.

Materials:

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Test compound (biphenylalanine ester)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile (ACN) with internal standard (IS) for quenching

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO, not exceeding 1% final concentration).

-

Incubation Mixture: In a 96-well plate, combine phosphate buffer, NADPH regenerating system, and liver microsomes. Pre-incubate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration should be below its Km if known, typically 1 µM.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with IS to quench the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Controls:

-

-NADPH Control: Incubate the test compound with microsomes without the NADPH regenerating system to assess non-CYP mediated degradation.

-

-Microsome Control: Incubate the test compound in the reaction buffer without microsomes to assess chemical stability.

-

Protocol: Plasma Stability Assay

This assay evaluates the susceptibility of the ester to hydrolysis by plasma esterases.

Materials:

-

Pooled plasma (human, rat, mouse, etc.)

-

Test compound (biphenylalanine ester)

-

Phosphate buffer (pH 7.4)

-

Positive control (e.g., a known esterase substrate)

-

Acetonitrile (ACN) with internal standard (IS)

Procedure:

-

Preparation: Thaw plasma at 37°C. Prepare working solutions of the test compound and positive control.

-

Incubation: In a 96-well plate, add the test compound to the plasma.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot to a new plate containing ice-cold ACN with IS.

-

Sample Processing: Vortex and centrifuge the samples. Transfer the supernatant for LC-MS/MS analysis.

-

Control: Incubate the test compound in phosphate buffer (pH 7.4) to assess chemical stability in the absence of enzymes.

Section 4: Bioanalytical Methodology and Data Analysis

Accurate quantification of the parent compound and its metabolites is critical for reliable stability assessment.

LC-MS/MS for Sensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing drug metabolism samples due to its high sensitivity, selectivity, and speed.[16][17][18]

Method Development Considerations:

-

Chromatography: A reversed-phase C18 column is typically suitable for separating the relatively nonpolar biphenylalanine esters and their more polar metabolites.[19]

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantification.[16] Two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification.

-